molecular formula C7H15Cl2N3 B6238797 1-(1-propyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 1189914-40-6

1-(1-propyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B6238797
CAS No.: 1189914-40-6
M. Wt: 212.1
InChI Key:
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Description

1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-propyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-propylimidazole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols; often requires a catalyst or specific pH conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding primary amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-propyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • 1-(1-Ethyl-1H-imidazol-2-yl)methanamine dihydrochloride

Comparison: Compared to its methyl and ethyl analogs, 1-(1-propyl-1H-imidazol-2-yl)methanamine dihydrochloride exhibits unique properties due to the longer propyl chain. This can affect its solubility, reactivity, and interaction with biological targets, making it a distinct compound with specific applications.

Properties

CAS No.

1189914-40-6

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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